molecular formula C12H14ClNO3S B3430638 2-chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-one CAS No. 852399-95-2

2-chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-one

Cat. No.: B3430638
CAS No.: 852399-95-2
M. Wt: 287.76 g/mol
InChI Key: FOEPKQTUSMHKED-UHFFFAOYSA-N
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Description

It is characterized by its molecular formula C12H14ClNO3S and a molecular weight of 287.76 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-one typically involves the reaction of 2-chloroethanesulfonyl chloride with an appropriate indole derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-one involves its interaction with specific molecular targets and pathways within biological systems . The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1-[1-(methanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-one: This compound is structurally similar but has a methanesulfonyl group instead of an ethanesulfonyl group.

    2-chloroethanesulfonyl chloride: A related compound used in the synthesis of 2-chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-one.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds.

Properties

IUPAC Name

2-chloro-1-(1-ethylsulfonyl-2,3-dihydroindol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3S/c1-2-18(16,17)14-6-5-9-7-10(12(15)8-13)3-4-11(9)14/h3-4,7H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEPKQTUSMHKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301172265
Record name 2-Chloro-1-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301172265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852399-95-2
Record name 2-Chloro-1-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852399-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301172265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-one
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2-chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-one
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2-chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-one
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2-chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-one
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2-chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-one
Reactant of Route 6
2-chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-one

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